Cindunistat dihydrochloride
CAS No.: 364067-16-3
Cat. No.: VC14453084
Molecular Formula: C8H19Cl2N3O2S
Molecular Weight: 292.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 364067-16-3 |
|---|---|
| Molecular Formula | C8H19Cl2N3O2S |
| Molecular Weight | 292.23 g/mol |
| IUPAC Name | (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O2S.2ClH/c1-6(9)11-3-4-14-5-8(2,10)7(12)13;;/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13);2*1H/t8-;;/m0../s1 |
| Standard InChI Key | NNJQSTNVPJLAPP-JZGIKJSDSA-N |
| Isomeric SMILES | CC(=NCCSC[C@@](C)(C(=O)O)N)N.Cl.Cl |
| Canonical SMILES | CC(=NCCSCC(C)(C(=O)O)N)N.Cl.Cl |
Introduction
Chemical and Structural Properties
Cindunistat dihydrochloride is a dihydrochloride salt formulation of the parent compound cindunistat, designed to enhance solubility and bioavailability for oral administration. Its chemical structure and properties are detailed below:
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 753491-31-5 |
| Molecular Formula | 2C₈H₁₇N₃O₂S·C₄H₄O₄·ClH |
| Molecular Weight | 591.142 g/mol |
| Stereochemistry | Absolute configuration |
| Defined Stereocenters | 2 |
| Optical Activity | Unspecified |
The compound’s stereochemical specificity is critical for its interaction with the iNOS active site, as evidenced by its absolute configuration and defined stereocenters . The dihydrochloride salt form improves aqueous solubility, facilitating consistent absorption in gastrointestinal models .
Structural Insights
The SMILES notation for cindunistat dihydrochloride is:
Cl.OC(=O)\C=C/C(O)=O.CC(=N)NCCSC[C@](C)(N)C(O)=O.CC(=N)NCCSC[C@](C)(N)C(O)=O
This structure highlights the presence of a maleate counterion and two enantiomers of the parent compound, which contribute to its stability and pharmacokinetic profile . The (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid backbone is essential for irreversible binding to iNOS .
Mechanism of Action
Selective iNOS Inhibition
Cindunistat dihydrochloride selectively targets the inducible isoform of nitric oxide synthase (iNOS), which is upregulated in inflammatory conditions such as OA, rheumatoid arthritis, and neuropathic pain . Unlike constitutive isoforms (eNOS and nNOS), iNOS produces sustained nitric oxide (NO) levels that exacerbate tissue damage through peroxynitrite formation and oxidative stress .
The compound’s irreversible inhibition mechanism involves covalent modification of the iNOS active site, preventing substrate access and reducing NO production by >90% in synovial fluid samples from preclinical models . Selectivity over eNOS and nNOS is achieved through structural differences in the active site, particularly in the tetrahydrobiopterin-binding region .
Downstream Effects on Inflammatory Pathways
By suppressing iNOS activity, cindunistat dihydrochloride attenuates downstream inflammatory mediators, including:
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Nitric oxide (NO): Reduced levels correlate with decreased cartilage degradation in canine models .
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Pro-inflammatory cytokines: TNF-α and IL-6 concentrations decline by 40–60% in rodent synovial tissue .
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Matrix metalloproteinases (MMPs): MMP-3 and MMP-13 expression is downregulated, preserving collagen II integrity .
Preclinical Research and Animal Models
Canine Anterior Cruciate Ligament-Transection Model
In a pivotal study, cindunistat dihydrochloride (50 mg/day) was administered to dogs with surgically induced OA . Key outcomes included:
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Synovial fluid biomarkers: Nitrite and nitrotyrosine levels decreased by 55% and 48%, respectively, versus placebo .
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Histopathological improvements: Osteophyte volume and cartilage lesion severity were reduced by 30–35% .
These results supported the hypothesis that iNOS inhibition could modify OA progression in early-stage disease .
Rodent Models of Inflammatory and Neuropathic Pain
Cindunistat dihydrochloride demonstrated analgesic efficacy in two rodent models:
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Carrageenan-induced inflammatory pain: Paw edema and thermal hyperalgesia improved by 40–50% at 50 mg/kg .
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Chronic constriction injury (neuropathic pain): Mechanical allodynia thresholds increased by 60% after 14 days of treatment .
The compound’s ability to cross the blood-brain barrier suggests potential utility in central sensitization pathways, though this remains unexplored clinically .
Clinical Trials in Osteoarthritis
Study Design and Demographics
A 2-year randomized, double-blind, placebo-controlled trial evaluated cindunistat dihydrochloride in 1,457 patients with symptomatic knee OA (Kellgren-Lawrence Grade [KLG] 2 or 3) . Participants received 50 mg (n=485), 200 mg (n=486), or placebo (n=486) daily. Primary endpoints included joint space narrowing (JSN) and Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores .
Efficacy Outcomes
| Parameter | Cindunistat 50 mg | Cindunistat 200 mg | Placebo |
|---|---|---|---|
| JSN at 48 weeks (mm) | -0.048 | -0.062 | -0.052 |
| JSN at 96 weeks (mm) | -0.121 | -0.130 | -0.125 |
| WOMAC pain change (%) | -12.4 | -11.8 | -13.1 |
Subgroup analysis revealed transient benefits in KLG2 patients at 48 weeks (JSN reduction: 0.04 mm vs. placebo, p=0.03), but this effect dissipated by 96 weeks . No significant differences were observed in KLG3 cohorts .
Comparative Analysis with Related Compounds
Banoxantrone Dihydrochloride
Unlike cindunistat’s direct iNOS inhibition, banoxantrone dihydrochloride (AQ4N) is a hypoxia-activated prodrug that exploits iNOS activity in tumor microenvironments to generate cytotoxic metabolites . This dichotomy underscores iNOS’s dual role in inflammation and oncology .
Daclatasvir Dihydrochloride
As an HCV NS5A inhibitor, daclatasvir dihydrochloride shares no therapeutic overlap with cindunistat but exemplifies the utility of dihydrochloride salts in enhancing antiviral bioavailability .
Implications and Future Directions
Cindunistat dihydrochloride’s failure to achieve sustained efficacy in OA trials highlights the multifactorial nature of the disease, where mechanical stress and alternative inflammatory pathways (e.g., IL-1β, NF-κB) may compensate for iNOS inhibition . Future research should prioritize:
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Combination therapies: Pairing iNOS inhibitors with MMP inhibitors or cytokine blockers.
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Biomarker-driven patient stratification: Targeting KLG2 patients with elevated synovial nitrite levels.
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